molecular formula C20H17BrN4O2 B11980811 N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303107-69-9

N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11980811
CAS No.: 303107-69-9
M. Wt: 425.3 g/mol
InChI Key: JQBQHMQRUQYJQE-SSDVNMTOSA-N
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Description

N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indazole ring system, along with the bromo and methoxy substituents, contributes to the unique chemical properties and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxybenzylidene derivative.

    Reduction: Formation of 3-methoxybenzylidene derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the indazole ring system combined with the bromo and methoxy substituents. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

303107-69-9

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H17BrN4O2/c1-27-17-9-6-12(10-16(17)21)11-22-25-20(26)19-15-8-7-13-4-2-3-5-14(13)18(15)23-24-19/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,25,26)/b22-11+

InChI Key

JQBQHMQRUQYJQE-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)Br

Origin of Product

United States

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